molecular formula C8H12O2 B11954814 9-Oxabicyclo[4.2.1]nonan-2-one

9-Oxabicyclo[4.2.1]nonan-2-one

Cat. No.: B11954814
M. Wt: 140.18 g/mol
InChI Key: ICGPXFYZBUHKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxabicyclo[4.2.1]nonan-2-one is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.184 g/mol It is a bicyclic lactone, which means it contains a lactone ring fused to another ring structure

Preparation Methods

The synthesis of 9-Oxabicyclo[4.2.1]nonan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized by the reaction of a suitable diene with a dienophile in the presence of a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

9-Oxabicyclo[4.2.1]nonan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

9-Oxabicyclo[4.2.1]nonan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Oxabicyclo[4.2.1]nonan-2-one involves its interaction with specific molecular targets and pathways. The lactone ring can undergo hydrolysis to form carboxylic acids, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

9-Oxabicyclo[4.2.1]nonan-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

9-oxabicyclo[4.2.1]nonan-2-one

InChI

InChI=1S/C8H12O2/c9-7-3-1-2-6-4-5-8(7)10-6/h6,8H,1-5H2

InChI Key

ICGPXFYZBUHKGI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(O2)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.